molecular formula C16H19NO2S B187904 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 5510-09-8

2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Cat. No. B187904
CAS RN: 5510-09-8
M. Wt: 289.4 g/mol
InChI Key: LXQAXSGGRZVXDU-UHFFFAOYSA-N
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Description

2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is a chemical compound that has been synthesized and studied for various applications . It is a derivative of the 2,1-benzothiazine class of compounds .


Synthesis Analysis

The synthesis of 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide derivatives involves several steps . The process begins with the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is complex and involves several functional groups . The compound is a derivative of the 2,1-benzothiazine class of compounds, which are characterized by a sulfur atom adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide are complex and involve several steps . The compound can undergo reactions such as reduction, bromination, nucleophilic substitution, and Suzuki coupling .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Derivatives

    A study describes the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which demonstrated potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

  • Generation of Modified Compounds

    Another research focused on the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, highlighting a new method for chemical synthesis (Xiao et al., 2013).

Chemical Reactions and Synthesis Techniques

  • Intramolecular Diels-Alder Reactions

    A study demonstrated the synthesis of novel cyclic sulfonamides, including 2H-benzo[e][1,2]thiazine 1,1-dioxides, using thermal Diels-Alder reaction (Greig et al., 2001).

  • Ring Contraction Methods

    Researchers reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of related compounds, highlighting its applications in pharmacology and industry (Fülöpová et al., 2015).

Pharmacological Applications

  • Monoamine Oxidase Inhibition

    A study synthesized novel 2,1-benzothiazine-2,2-dioxide derivatives and evaluated their effectiveness as inhibitors of monoamine oxidases, suggesting potential applications in drug development (Ahmad et al., 2018).

  • Anti-Microbial Activity

    Research on 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives indicated potent antimicrobial properties, demonstrating the compound's relevance in developing new antimicrobial agents (Maheshwari & Goyal, 2016).

Catalytic and Chemical Properties

  • Catalysis in Organic Synthesis: A study explored the use of a specific 2H-benzo[e][1,2,4]thiadiazine derivative as an efficient catalyst for synthesizing various organic compounds, showcasing its role in facilitating complex chemical reactions (Khazaei et al., 2015).

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-7-5-9-13(11,12)8-4-2-1-3-6(7)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYOMBTRPHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EO Araujo, AM Rosa, MS Amaral… - Brazilian Journal of …, 2020 - SciELO Brasil
We developed and validated a stability-indicating assay method for the simultaneous determination of enrofloxacin and piroxicam in combination and in the presence of degradation …
Number of citations: 6 www.scielo.br

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